![molecular formula C9H9N3O3 B14864717 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is a heterocyclic compound that contains an oxadiazole ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid typically involves the formation of the oxadiazole ring followed by the introduction of the amino and propionic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce amino-substituted derivatives.
科学的研究の応用
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substitution patterns.
Benzothiadiazole derivatives: These compounds have a similar fused ring structure but contain sulfur instead of oxygen.
Uniqueness
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is unique due to its specific substitution pattern and the presence of both amino and propionic acid groups. This combination of functional groups provides distinct chemical and biological properties that can be leveraged in various applications .
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7/h1-2,4,6H,3,10H2,(H,13,14) |
InChIキー |
CWZZDZMICHPWEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NON=C2C=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


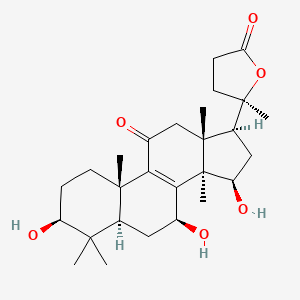
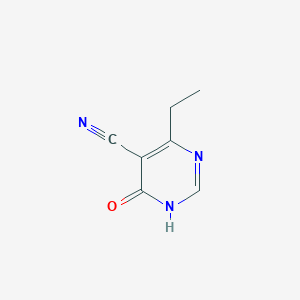
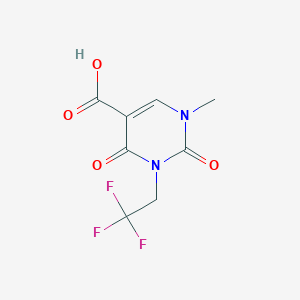
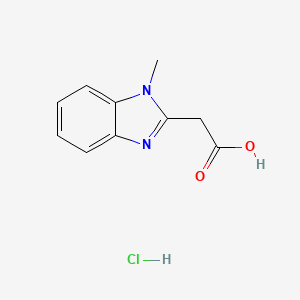
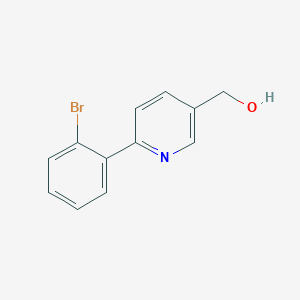
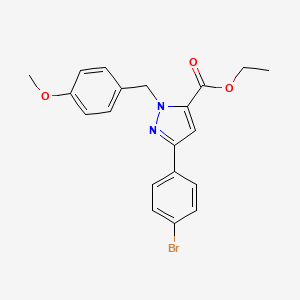

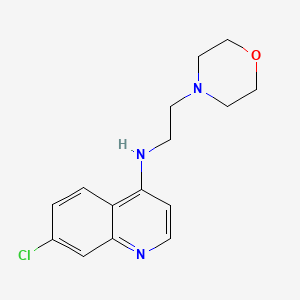
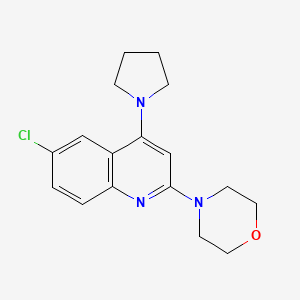
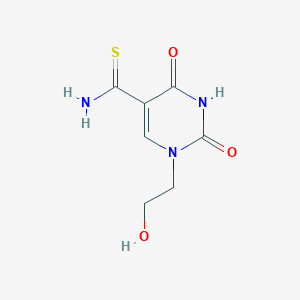
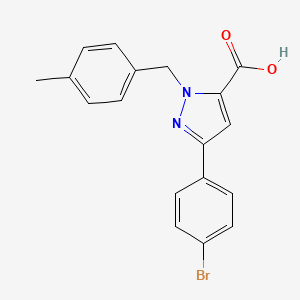
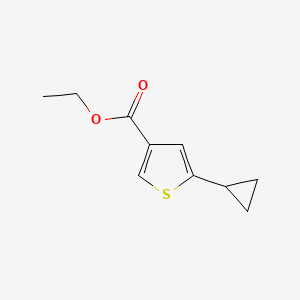
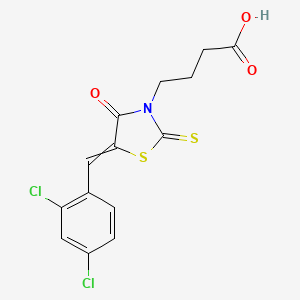
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
